Ethacrynic Acid L-Cysteine Adduct

Overview

Description

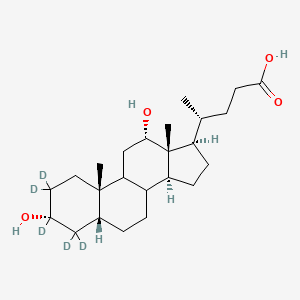

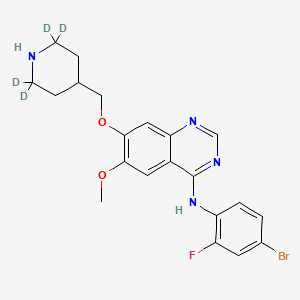

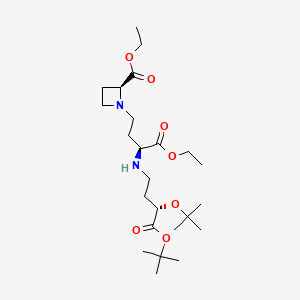

Ethacrynic Acid L-Cysteine Adduct is a biochemical compound with the molecular formula C16H19Cl2NO6S and a molecular weight of 424.3 g/mol . It is formed by the reaction of ethacrynic acid with L-cysteine, resulting in a compound that has significant applications in proteomics research . Ethacrynic acid itself is a diuretic agent known for its ability to inhibit the Na-K-2Cl cotransporter, primarily in the thick ascending limb of the loop of Henle .

Mechanism of Action

Target of Action

Cysteine-Ethacrynic Acid, also known as Ethacrynic Acid L-Cysteine Adduct, primarily targets the Na-K-2Cl cotransporter (NKCC2) . This transporter is present in the thick ascending loop of Henle and muculo dens .

Mode of Action

The compound inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Biochemical Pathways

The biosynthesis of cysteine from serine in bacteria is carried out by a two-step pathway beginning with the O-acetylation of serine, followed by O-replacement of the acetyl group by sulfide or thiosulfate . Some microorganisms can also use methionine or cysteine-derived compounds such as glutathione as a sole sulfur source .

Pharmacokinetics

Ethacrynic acid is a potent diuretic which, if given in excessive amounts, can lead to a profound diuresis with water and electrolyte depletion . Careful medical supervision is required; dosage selection and titration should be adjusted to the individual patient’s needs .

Result of Action

The compound’s action results in the regulation of cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Action Environment

The efficacy and stability of Cysteine-Ethacrynic Acid can be influenced by various environmental factors. For instance, its cytotoxicity varies among different cancer cells, with breast cancer, malignant glioma, and prostate cancer cells being more sensitive .

Biochemical Analysis

Biochemical Properties

Cysteine-ethacrynic acid is known to interact with various enzymes and proteins. Ethacrynic acid, a component of this compound, is known to inhibit symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Cellular Effects

Cysteine-ethacrynic acid has been shown to have significant effects on various types of cells. For instance, ethacrynic acid has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Molecular Mechanism

The molecular mechanism of action of Cysteine-ethacrynic acid involves its interaction with various biomolecules. Ethacrynic acid inhibits symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Temporal Effects in Laboratory Settings

It is known that ethacrynic acid, a component of this compound, has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Dosage Effects in Animal Models

It is known that ethacrynic acid, a component of this compound, has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Metabolic Pathways

It is known that cysteine, a component of this compound, is an indispensable substrate to produce numerous key molecules, including glutathione, acetyl-CoA, and Fe-S clusters .

Transport and Distribution

It is known that cysteine, a component of this compound, can be transported through Excitatory Amino Acid Transporter 3 (EAAT3) .

Subcellular Localization

The subcellular localization of Cysteine-ethacrynic acid is not well-studied. It is known that cysteine, a component of this compound, is synthesized from serine through different pathways in different organism groups. In bacteria and plants, cysteine is converted from serine (via acetylserine) by transfer of hydrogen sulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethacrynic Acid L-Cysteine Adduct involves the reaction of ethacrynic acid with L-cysteine. Ethacrynic acid, which contains an α, β-unsaturated ketone, reacts with the thiol group of L-cysteine to form the adduct. The reaction typically occurs in an aqueous buffer solution at a pH of 7.4 . The conditions for a rapid and selective reaction of thiols with ethacrynic acid have been well investigated, ensuring high yield and purity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process would involve controlled reaction conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethacrynic Acid L-Cysteine Adduct primarily undergoes substitution reactions due to the presence of the α, β-unsaturated ketone in ethacrynic acid, which reacts with thiol groups .

Common Reagents and Conditions:

Reagents: Ethacrynic acid, L-cysteine, aqueous buffer solutions.

Conditions: pH 7.4, room temperature, aqueous medium.

Major Products: The major product of the reaction between ethacrynic acid and L-cysteine is the this compound itself. This adduct is stable and can be used in various biochemical applications .

Scientific Research Applications

Ethacrynic Acid L-Cysteine Adduct has several important applications in scientific research:

Comparison with Similar Compounds

N-acetyl-L-cysteine: Another thiol-containing compound that can react with ethacrynic acid.

Captopril: An antihypertensive agent that also contains a thiol group and can form adducts with ethacrynic acid.

Uniqueness: Ethacrynic Acid L-Cysteine Adduct is unique due to its specific formation from ethacrynic acid and L-cysteine, resulting in a compound with distinct biochemical properties and applications. Its ability to inhibit the Wnt/β-catenin signaling pathway sets it apart from other similar compounds .

Properties

IUPAC Name |

(2R)-2-amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2NO6S/c1-2-8(6-26-7-10(19)16(23)24)15(22)9-3-4-11(14(18)13(9)17)25-5-12(20)21/h3-4,8,10H,2,5-7,19H2,1H3,(H,20,21)(H,23,24)/t8?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVLLFXKDHUWAH-HTLJXXAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CSCC(C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CSC[C@@H](C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747716 | |

| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51246-37-8 | |

| Record name | Ethacrynic acid-cysteine conjugate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHACRYNIC ACID-CYSTEINE CONJUGATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE93CB7QJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)